Cas no 329216-65-1 (Quetiapine Sulfone)
Quetiapine Sulfone Chemical and Physical Properties
Names and Identifiers
-
- Quetiapine Sulfone
- 329216-65-1
- CHEMBL126526
- 11-(4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl)dibenzo-[b,f][1,4]thiazepine Sulfone
- 2-{2-[4-(5,5-Dioxo-5H-5lambda*6*-dibenzo[b,f][1,4]thiazepin-11-yl)-piperazin-1-yl]-ethoxy}-ethanol
- BDBM50102318
- 2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol; Quetiapine Sulfone
- MRF-0000753
- Ethanol,2-[2-[4-(5,5-dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]-
- DTXSID90444898
- 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol
- Ethanol, 2-[2-[4-(5,5-dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]-
-
- Inchi: 1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
- InChI Key: SQUTWXZEWJNIQN-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2N=C(C2C=CC=CC1=2)N1CCN(CCOCCO)CC1)(=O)=O
Computed Properties
- Exact Mass: 415.15657746g/mol
- Monoisotopic Mass: 415.15657746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 670
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 90.8Ų
Quetiapine Sulfone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Q510025-10mg |
Quetiapine Sulfone |
329216-65-1 | 10mg |
$207.00 | 2023-05-17 | ||
| TRC | Q510025-100mg |
Quetiapine Sulfone |
329216-65-1 | 100mg |
$ 1200.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477086-10 mg |
Quetiapine Sulfone, |
329216-65-1 | 10mg |
¥2,858.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477086-10mg |
Quetiapine Sulfone, |
329216-65-1 | 10mg |
¥2858.00 | 2023-09-05 |
Quetiapine Sulfone Related Literature
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Quetiapine Sulfone
Introduction to Quetiapine Sulfone (CAS No: 329216-65-1) in Modern Pharmaceutical Research
Quetiapine Sulfone, chemically designated as 2-(4-(2-(4-fluorophenyl)-1-piperazinyl)ethyl)-4,5-dihydro-1H-imidazol-2-one monosulfone, is a significant compound in the realm of pharmaceutical chemistry and psychiatry. With the CAS number 329216-65-1, this molecule has garnered attention for its unique structural properties and therapeutic applications. The sulfone moiety in its molecular structure imparts distinct pharmacokinetic and pharmacodynamic characteristics, making it a subject of extensive research in the development of novel psychiatric medications.
The synthesis and characterization of Quetiapine Sulfone have been refined through advanced chemical methodologies, ensuring high purity and efficacy. This compound belongs to the atypical antipsychotic class but exhibits distinct mechanisms of action compared to its predecessors. The introduction of the sulfone group enhances its binding affinity to serotonin and dopamine receptors, which is pivotal in managing neurological disorders effectively.
Recent studies have highlighted the potential of Quetiapine Sulfone in treating a range of psychiatric conditions, including schizophrenia, bipolar disorder, and major depressive disorder. Its ability to modulate neurotransmitter activity without causing excessive sedation or motor side effects has made it a promising candidate for further clinical development. Researchers are particularly interested in its potential to reduce cognitive impairments associated with long-term antipsychotic treatment.
The pharmacological profile of Quetiapine Sulfone has been extensively evaluated through preclinical and clinical trials. These trials have demonstrated its efficacy in reducing positive, negative, and cognitive symptoms of schizophrenia. Additionally, its sulfone group contributes to improved metabolic profiles, addressing concerns related to weight gain and metabolic syndrome often associated with other antipsychotics.
In terms of chemical structure, Quetiapine Sulfone (CAS No: 329216-65-1) features a piperazine ring linked to a fluorophenyl group, which is further connected to an imidazolone core substituted with a sulfone moiety. This unique arrangement allows for selective interaction with central nervous system receptors, particularly serotonin 5-HT2A and dopamine D2 receptors. The sulfone group enhances stability and bioavailability, ensuring prolonged therapeutic effects.
The development of Quetiapine Sulfone has been influenced by the growing demand for safer and more effective antipsychotic medications. The compound’s ability to cross the blood-brain barrier efficiently while minimizing systemic side effects has positioned it as a valuable asset in psychiatric pharmacotherapy. Furthermore, its structural analogs are being explored to identify additional therapeutic applications beyond traditional antipsychotic uses.
Advances in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Quetiapine Sulfone and biological targets. These computational approaches have helped in predicting drug-drug interactions and optimizing dosing regimens for maximum efficacy and safety. Such innovations are crucial in modern drug discovery, where precision and predictability are paramount.
The role of Quetiapine Sulfone in managing neuroinflammatory conditions has also been an area of interest. Emerging research suggests that the sulfone group may exhibit anti-inflammatory properties, which could be beneficial in treating neurological disorders associated with inflammation. This dual functionality—antipsychotic and anti-inflammatory—makes Quetiapine Sulfone a multifaceted compound with broad therapeutic potential.
Clinical trials are ongoing to evaluate the long-term use of Quetiapine Sulfone in various psychiatric disorders. Preliminary results indicate that it may offer sustained relief with fewer side effects compared to conventional antipsychotics. These findings are encouraging for patients suffering from chronic psychiatric conditions who seek alternatives with improved tolerability.
The industrial production of Quetiapine Sulfone (CAS No: 329216-65-1) adheres to stringent quality control measures to ensure consistency and purity. Advanced synthetic routes have been developed to minimize impurities and enhance yield, making it commercially viable for therapeutic use. The compound’s stability under various storage conditions further adds to its practicality as a pharmaceutical product.
In conclusion, Quetiapine Sulfone represents a significant advancement in psychiatric medication development. Its unique chemical structure, combined with promising clinical outcomes, positions it as a valuable asset in treating neurological disorders. As research continues to uncover new applications and refine manufacturing processes, Quetiapine Sulfone is poised to play an increasingly important role in modern medicine.
329216-65-1 (Quetiapine Sulfone) Related Products
- 329216-63-9(Quetiapine Sulfoxide)
- 1185170-04-0(7-Hydroxy Quetiapine S-Oxide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)